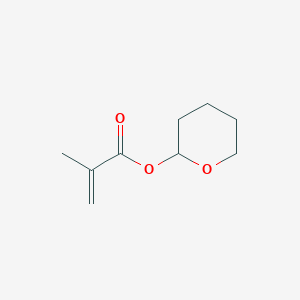
Tetrahydropyranyl methacrylate
Cat. No. B3029103
Key on ui cas rn:
52858-59-0
M. Wt: 170.21 g/mol
InChI Key: QHGUPRQTQITEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07193023B2
Procedure details


2-Tetrahydropyranyl methacrylate (THPMA) was prepared in an analogous manner to the THF-ester above using 24.5 g (0.29 mol) of methacrylic acid, 25.6 g (0.305 mol) of 4,5-dihydropyran and 0.05 g of methanesulfonic acid to yield 35.5 g (72%) of the desired product after distillation at reduced pressure.
[Compound]
Name
THF-ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
Yield
72%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[O:7]1[CH2:12][CH2:11][CH2:10][CH:9]=[CH:8]1>CS(O)(=O)=O>[C:1]([O:6][CH:8]1[CH2:9][CH2:10][CH2:11][CH2:12][O:7]1)(=[O:5])[C:2]([CH3:4])=[CH2:3]
|
Inputs


Step One
[Compound]
|
Name
|
THF-ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
24.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
25.6 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C=CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0.05 g
|
|
Type
|
catalyst
|
|
Smiles
|
CS(=O)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OC1OCCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 35.5 g | |
| YIELD: PERCENTYIELD | 72% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
